methyl (2Z)-2-cyano-3-phenylbut-2-enoate

Catalog No.
S840197
CAS No.
14533-90-5
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2Z)-2-cyano-3-phenylbut-2-enoate

CAS Number

14533-90-5

Product Name

methyl (2Z)-2-cyano-3-phenylbut-2-enoate

IUPAC Name

methyl (Z)-2-cyano-3-phenylbut-2-enoate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-9(10-6-4-3-5-7-10)11(8-13)12(14)15-2/h3-7H,1-2H3/b11-9-

InChI Key

MMZBOJAMZZUGPN-LUAWRHEFSA-N

SMILES

CC(=C(C#N)C(=O)OC)C1=CC=CC=C1

Canonical SMILES

CC(=C(C#N)C(=O)OC)C1=CC=CC=C1

Isomeric SMILES

C/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1

Nanotechnology

Summary of Application: This compound could be used in the synthesis of nanostructured materials, such as ZnO nanoparticles, which have applications in various industries due to their distinct physical and chemical properties.

Methods of Application: Synthesis methods might include mechanochemical processes, controlled precipitation, sol–gel method, and green methods using plant extracts.

Results: The applications of such nanostructured materials span across fields like the rubber industry, pharmaceuticals, cosmetics, textiles, opto-electronics, and agriculture .

Photocatalysis

Summary of Application: “Methyl (Z)-2-cyano-3-phenyl-but-2-enoate” could be a precursor or a component in the formation of photocatalytic systems, particularly in the development of ZnO–graphene nanocomposites.

Methods of Application: The focus would be on the synthesis and characterization of these nanocomposites, analyzing their structural, morphological, optical, and electronic properties.

Results: Such composites could play a significant role in the photocatalytic degradation of organic/inorganic pollutants, contributing to environmental cleanup efforts .

Catalysis

Summary of Application: The compound may serve as a catalyst or part of a catalyst system for various chemical reactions, including the photocatalytic degradation of dyes like methyl orange.

Methods of Application: Catalytic activity could be assessed using different crystal structures of catalysts, such as nanosized ZrO2, and their influence on the degradation process.

Results: The effectiveness of the catalyst would be measured by the rate of degradation and the efficiency of the process, with a focus on optimizing the catalytic materials for better performance .

Methyl (2Z)-2-cyano-3-phenylbut-2-enoate is an organic compound with the molecular formula C12H11NO2C_{12}H_{11}NO_2. It features a cyano group, a phenyl ring, and an ester functional group, which contribute to its unique properties and reactivity. The compound is characterized by its Z-configuration, indicating that the cyano group and the phenyl group are on the same side of the double bond, which can significantly influence its chemical behavior and biological activity.

, including:

  • Oxidation: This compound can be oxidized to form carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The cyano group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution, leading to the formation of different derivatives.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionHydrogen gas + Palladium catalystUnder pressure
SubstitutionSodium methoxideIn methanol

Major Products Formed

  • Oxidation: Carboxylic acids
  • Reduction: Amines
  • Substitution: Various cyano derivatives.

The biological activity of methyl (2Z)-2-cyano-3-phenylbut-2-enoate is notable due to its potential effects on various biochemical pathways. Its cyano moiety allows it to interact with metabolic processes, including:

  • Inhibition of Purine and Pyrimidine Synthesis: This could affect cell proliferation, particularly in rapidly dividing cells such as T-lymphocytes.
  • Influence on Enzymatic Reactions: The compound may alter substrate binding or interact with active sites in enzymes, potentially leading to therapeutic applications.

The synthesis of methyl (2Z)-2-cyano-3-phenylbut-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is conducted between methyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is generally performed under reflux conditions, followed by purification through recrystallization or column chromatography.

In industrial settings, continuous flow reactors can be used for scaling up production, allowing for better control over reaction conditions and enhancing yield and purity .

Methyl (2Z)-2-cyano-3-phenylbut-2-enoate has several applications in organic synthesis and medicinal chemistry, including:

  • Intermediate in Organic Synthesis: Due to its reactive functional groups, it serves as a precursor for various chemical transformations.
  • Potential Pharmaceutical Agent: Its biological activity suggests possible applications in drug development, particularly for targeting specific metabolic pathways .

Studies on methyl (2Z)-2-cyano-3-phenylbut-2-enoate focus on its interactions within biological systems. The structural components indicate potential interactions with enzymes and receptors involved in metabolic pathways. Its ability to inhibit certain biochemical processes makes it a candidate for further pharmacological studies aimed at understanding its therapeutic potential .

Methyl (2Z)-2-cyano-3-phenylbut-2-enoate can be compared with several similar compounds based on structural characteristics and potential applications:

Compound NameMolecular FormulaUnique Features
Methyl (E)-2-cyano-3-phenylbut-2-enoateC12H11NO2E-isomer; different spatial arrangement
Ethyl (Z)-2-cyano-3-phenyl-but-2-enoateC13H13NO2Ethyl ester instead of methyl ester
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoateC11H8FNO2Different fluorine position; similar reactivity

Uniqueness

Methyl (2Z)-2-cyano-3-phenylbut-2-enoate is unique due to its Z-configured structure, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct physical and chemical properties compared to its E-isomer and other similar compounds, making it a versatile candidate for further research in organic synthesis and medicinal chemistry .

XLogP3

2.8

Dates

Last modified: 08-16-2023

Explore Compound Types